Tosyloxymethylphosphonic acid monoethyl ester

Vue d'ensemble

Description

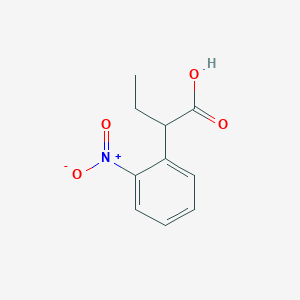

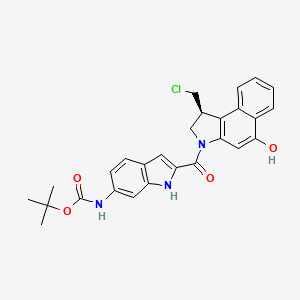

Tosyloxymethylphosphonic acid monoethyl ester is a chemical compound with the molecular formula C10H15O6PS . It is a type of phosphinate, which are useful intermediates and biologically active compounds .

Synthesis Analysis

Phosphinic and phosphonic acids can be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation . The hydrolysis may take place both under acidic and basic conditions . Phosphonic acids can also be rapidly and conveniently prepared from their simple dialkyl esters by silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol .Molecular Structure Analysis

The molecular structure of Tosyloxymethylphosphonic acid monoethyl ester consists of 10 carbon atoms, 15 hydrogen atoms, 6 oxygen atoms, 1 phosphorus atom, and 1 sulfur atom .Chemical Reactions Analysis

The hydrolysis of phosphinates and phosphonates, such as Tosyloxymethylphosphonic acid monoethyl ester, is a challenging task because, in most cases, the optimized reaction conditions have not yet been explored . Examples of acidic and alkaline hydrolysis, as well as the dealkylation of phosphinates and phosphonates, are summarized in a review .Applications De Recherche Scientifique

Synthesis of Phosphonic Acids and Their Esters

Tosyloxymethylphosphonic acid monoethyl ester is used in the synthesis of phosphonic acids and their esters, which are of interest in metal phosphonate chemistry . The synthesis methods include the Michaelis–Arbuzov reaction, catalytic cross-coupling reaction, and the Mannich-type condensation .

Transformation into Phosphonic Acid

If the synthesis leads to an ester, transformation into a phosphonic acid is usually required. Two methods of such transformation are presented: acidic hydrolysis and transsilylation/methanolysis .

Microwave-Assisted Alkylation of Phosphonic Ester-Acid Derivatives

Monoalkyl phosphonic derivatives obtained by the microwave (MW)- and ionic liquid-promoted direct esterification of alkyl-phosphonic acids were converted to the corresponding dialkyl alkylphosphonates on reaction with alkyl halides in the presence of triethylamine, under solvent-free MW-assisted conditions .

Synthesis of Esters of Tosyloxymethylphosphonic Acid

A simple method for the synthesis of esters of tosyloxymethylphosphonic acid based on the adamantane series of alcohols and diethyl tosyloxymethyl phosphonate was developed .

Synthesis of Di(adamantylalkyl) and Di(adamantyloxyalkyl) Tosyloxymethylphosphonates

The di(adamantylalkyl) and di(adamantyloxyalkyl) tosyloxymethylphosphonates are of interest as key compounds in the synthesis of .

Orientations Futures

Microwave irradiation has been investigated as a means to accelerate the BTMS silyldealkylations (MW-BTMS) of a series of dialkyl methylphosphonates . This method dramatically accelerated quantitative silyldealkylation compared to BTMS with conventional heating and was highly chemoselective . This could be an important enhancement of the conventional BTMS method with significant advantages .

Mécanisme D'action

Target of Action

Tosyloxymethylphosphonic acid monoethyl ester is a complex organic compound. Phosphonic esters, a group to which this compound belongs, are known to be important starting materials or intermediates in organic chemistry and can possess biological activity .

Mode of Action

It’s known that monoalkyl phosphonic derivatives, which are related compounds, can be converted to the corresponding dialkyl alkylphosphonates on reaction with alkyl halides in the presence of triethylamine . This suggests that Tosyloxymethylphosphonic acid monoethyl ester may interact with its targets through similar chemical reactions.

Result of Action

Phosphonic esters are known to be important starting materials or intermediates in organic chemistry and can possess biological activity , suggesting that this compound may have significant effects at the molecular and cellular level.

Propriétés

IUPAC Name |

ethoxy-[(4-methylphenyl)sulfonyloxymethyl]phosphinic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O6PS/c1-3-15-17(11,12)8-16-18(13,14)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFIIAJPIMIDUML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(COS(=O)(=O)C1=CC=C(C=C1)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O6PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tosyloxymethylphosphonic acid monoethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5'-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one](/img/structure/B3323178.png)